2-(Furan-2-amido)thiophene-3-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

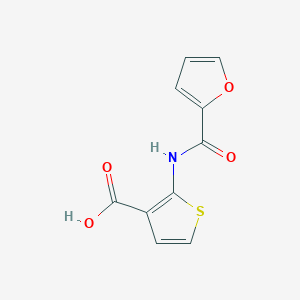

2-(Furan-2-amido)thiophene-3-carboxylic acid is an organic compound with the molecular formula C10H7NO4S and a molecular weight of 237.23 g/mol This compound features a thiophene ring fused with a furan ring, making it a unique heterocyclic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Furan-2-amido)thiophene-3-carboxylic acid typically involves the condensation of thiophene derivatives with furan derivatives. One common method is the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using the aforementioned methods, with optimization for yield and purity. The reaction conditions, such as temperature, solvent, and catalyst, are carefully controlled to ensure efficient production.

Análisis De Reacciones Químicas

Types of Reactions: 2-(Furan-2-amido)thiophene-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The furan ring can be reduced to form dihydrofuran derivatives.

Substitution: Electrophilic substitution reactions can occur on both the furan and thiophene rings.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Reagents like bromine (Br2) and sulfuric acid (H2SO4) are commonly used for electrophilic substitution reactions.

Major Products Formed:

Oxidation: Sulfoxides and sulfones.

Reduction: Dihydrofuran derivatives.

Substitution: Halogenated derivatives and other substituted products.

Aplicaciones Científicas De Investigación

Anticancer Properties

Research has indicated that derivatives of thiophene-3-carboxylic acid exhibit significant cytostatic effects against various cancer cell lines. For instance, studies have shown that 2-aminothiophene-3-carboxylic acid ester derivatives selectively inhibit the growth of T-cell lymphoma, prostate cancer, and kidney carcinoma cells, demonstrating a tumor-selective potential with lower cytostatic concentrations compared to non-tumorigenic cells .

Hypoxia-Inducible Factor Activation

The compound has been linked to the activation of hypoxia-inducible factor (HIF), which plays a crucial role in cellular responses to low oxygen levels. Furan and thiophene derivatives have been shown to stabilize HIF activity under hypoxic conditions, suggesting their potential use in protecting cells from hypoxic damage . This property is particularly relevant in cancer therapy, where tumor hypoxia often leads to poor treatment outcomes.

Antiproliferative Effects

Studies have reported that furan and thiophene derivatives possess antiproliferative effects on various cell lines. The relationship between structural parameters and biological activity was explored through multiple regression analysis, highlighting the importance of lipophilicity in enhancing the efficacy of these compounds against cancer cells .

Study on Anticancer Activity

A notable study evaluated the anticancer properties of several furan and thiophene derivatives, including 2-(Furan-2-amido)thiophene-3-carboxylic acid. The results indicated that specific derivatives exhibited significantly higher toxicity towards cancer cells compared to normal cells, suggesting their potential as effective anticancer agents .

Evaluation of Cytostatic Selectivity

Another investigation focused on the cytostatic selectivity of 2-aminothiophene-3-carboxylic acid ester derivatives against various tumor types. The findings revealed a marked selectivity for certain T-cell lymphomas and prostate carcinoma cell lines, underscoring the therapeutic promise of these compounds in targeted cancer therapies .

Data Tables

| Property/Activity | Description |

|---|---|

| Anticancer Activity | Effective against T-cell lymphoma and prostate carcinoma |

| HIF Stabilization | Enhances cellular response under hypoxic conditions |

| Cytostatic Selectivity | Higher potency against specific tumor types |

| Synthesis Method | Conditions |

|---|---|

| Condensation Reaction | Furan/thiophene carboxylic acids + amino acids |

| Solvent | DMF or toluene |

| Purification | Column chromatography |

Mecanismo De Acción

The mechanism of action of 2-(Furan-2-amido)thiophene-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system involved .

Comparación Con Compuestos Similares

2-(Furan-2-yl)thiophene: A similar compound with a furan ring directly attached to a thiophene ring.

2-(Furan-2-amido)benzothiophene: A compound with a benzothiophene ring system instead of a simple thiophene ring.

Uniqueness: 2-(Furan-2-amido)thiophene-3-carboxylic acid is unique due to its specific combination of furan and thiophene rings, which imparts distinct chemical and biological properties.

Actividad Biológica

2-(Furan-2-amido)thiophene-3-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The structure of this compound can be represented as follows:

It features a furan ring, an amide functional group, and a thiophene moiety, which contribute to its unique biological properties.

Research indicates that compounds containing furan and thiophene rings exhibit various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects. The mechanisms often involve:

- Inhibition of Enzymatic Activity : Many thiophene derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory pathways .

- Activation of Hypoxia-Inducible Factors (HIFs) : Compounds similar to this compound have been reported to activate HIFs under hypoxic conditions, promoting cell survival and adaptation .

1. Anti-inflammatory Activity

Thiophene-based compounds have demonstrated significant anti-inflammatory effects. For instance, studies show that certain derivatives can reduce pro-inflammatory cytokines such as TNF-α and IL-6 in various models .

| Compound | IC50 (µM) | Mechanism |

|---|---|---|

| Thiophene Derivative A | 29.2 | Inhibition of 5-LOX |

| Thiophene Derivative B | 6.0 | COX inhibition |

2. Anticancer Activity

The anticancer potential of furan-containing compounds has been explored extensively. For example, derivatives similar to this compound have shown cytotoxic effects against human liver carcinoma cells .

| Study | Cell Line | IC50 (µM) |

|---|---|---|

| Study A | A431 (skin cancer) | LD50 not specified |

| Study B | HepG2 (liver cancer) | Significant reduction in viability |

Case Study 1: Inhibition of HIF-1

A study evaluated the effects of furan and thiophene derivatives on HIF activation in SK-N-BE(2)c cells. The results indicated that these compounds could effectively inhibit factor inhibiting HIF-1 (FIH-1), leading to increased HIF transcriptional activity under normoxic conditions .

Case Study 2: Anticancer Evaluation

Another investigation focused on the synthesis and evaluation of new furan derivatives linked to thiophenes. These compounds exhibited strong anticancer activity against various cell lines, with some derivatives showing promising results in reducing tumor growth in vivo models .

Propiedades

IUPAC Name |

2-(furan-2-carbonylamino)thiophene-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO4S/c12-8(7-2-1-4-15-7)11-9-6(10(13)14)3-5-16-9/h1-5H,(H,11,12)(H,13,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJFBVNZFVVCZPM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=C(C=CS2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.